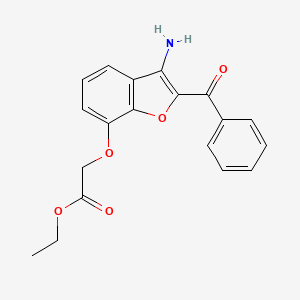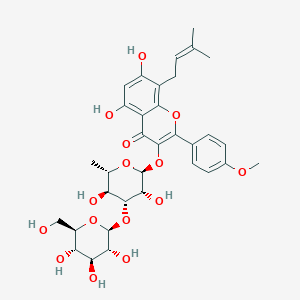
Iso-sagittatoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-sagittatoside A is a natural product isolated from the roots of Epimedium brevicornu. It is a flavonoid glycoside with the molecular formula C33H40O15 and a molecular weight of 676.66 g/mol . This compound is widely used in research related to life sciences, particularly in the fields of pharmaceuticals, cosmetics, and health products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-sagittatoside A can be efficiently prepared from epimedin A through recyclable aqueous organic two-phase enzymatic hydrolysis. The system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase/epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete hydrolysis of epimedin A to sagittatoside A, with 95.02% of the product transferred into the organic phase .
Industrial Production Methods
The industrial production of this compound involves the extraction of the compound from the roots of Epimedium brevicornu. The process includes purification and immobilization of β-glucosidase using surface-modified mesoporous silica Santa Barbara Amorphous 15 (SBA-15) for eco-friendly preparation .
Chemical Reactions Analysis
Types of Reactions
Iso-sagittatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced bioactivity. For example, oxidation of this compound can lead to the formation of more potent antioxidant compounds.
Scientific Research Applications
Iso-sagittatoside A has a wide range of scientific research applications:
Mechanism of Action
Iso-sagittatoside A exerts its effects through various molecular targets and pathways. It has been shown to bind with HIF-1α, inhibiting both HIF-1α gene and protein expression, and enhancing COL1A1 protein expression under hypoxic conditions. This mechanism is particularly relevant in the treatment of osteoporosis, where this compound improves bone microstructures and reduces bone loss . Additionally, it induces apoptosis in HepG2 cells by regulating the expression of key proteins such as Bax, Bcl-2, Caspase-3, and Caspase-9 .
Comparison with Similar Compounds
Iso-sagittatoside A is compared with other similar compounds, such as:
Epimedin A, B, and C: These compounds are also derived from Epimedium species and exhibit various pharmacological activities, including anti-cancer and neuroprotective effects.
This compound stands out due to its unique preparation methods, diverse scientific research applications, and specific mechanisms of action, making it a valuable compound in various fields of study.
Properties
Molecular Formula |
C33H40O15 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)31(28(46-29(17)21)15-6-8-16(43-4)9-7-15)48-33-27(42)30(22(37)14(3)44-33)47-32-26(41)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,30,32-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,30+,32-,33-/m0/s1 |
InChI Key |
BFONPGKUUVPTLZ-NAYGPKAFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


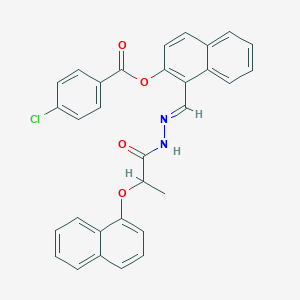
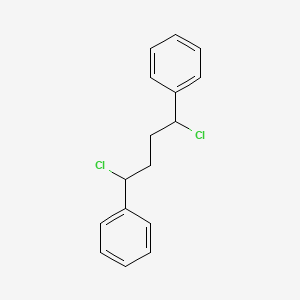

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
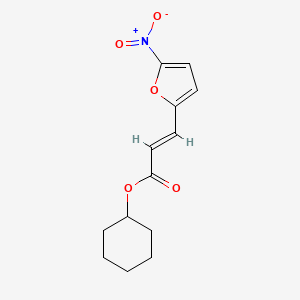
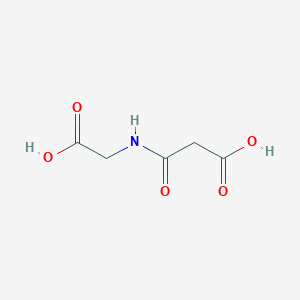
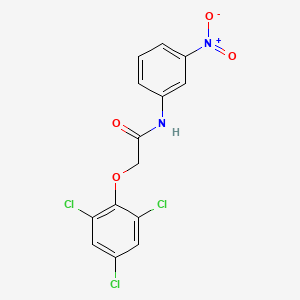
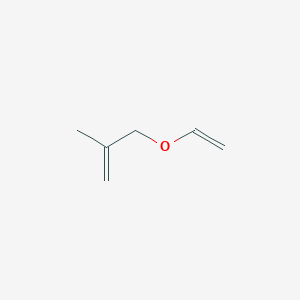
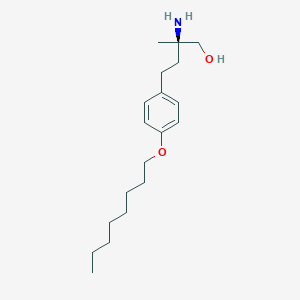
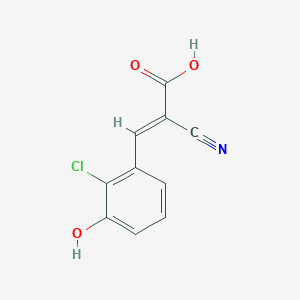
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
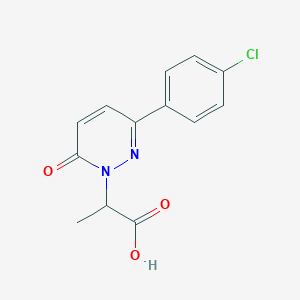
![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
